SQUALENE thiourea clathrate

Description

Structure

3D Structure of Parent

Properties

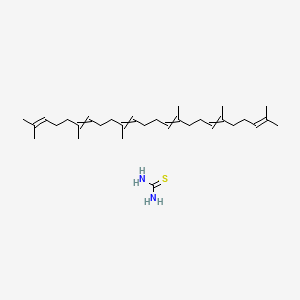

Molecular Formula |

C31H54N2S |

|---|---|

Molecular Weight |

486.8 g/mol |

IUPAC Name |

2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene;thiourea |

InChI |

InChI=1S/C30H50.CH4N2S/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4;2-1(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3;(H4,2,3,4) |

InChI Key |

UZLZLDVGPSBXFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C.C(=S)(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of Squalene Thiourea Clathrates

Controlled Crystallization Techniques for Clathrate Formation

The formation of squalene (B77637) thiourea (B124793) clathrates is fundamentally a crystallization process where thiourea molecules self-assemble into a host lattice structure containing channels. Squalene molecules, acting as guests, are entrapped within these channels, leading to the formation of a stable, crystalline adduct. rsc.orgrsc.org The success of this process hinges on the application of precise crystallization techniques.

Direct Mixing and Co-crystallization Approaches

A primary and effective method for inducing clathrate formation is the direct mixing of squalene and thiourea solutions. In this approach, squalene is typically dissolved in a non-polar solvent, such as benzene (B151609), and this solution is then added to a saturated solution of thiourea in a polar solvent, most commonly methanol. rsc.orgscispace.com The introduction of the squalene solution to the saturated thiourea medium initiates the co-crystallization process, often with the clathrate precipitating almost immediately as fine, needle-shaped crystals. scispace.com The mixture is then typically stirred or allowed to stand to ensure complete crystallization. escholarship.org This method is foundational for purifying squalene, as the specific geometry of the thiourea host lattice selectively accommodates the linear, all-trans isomer of squalene, excluding other geometrical isomers and impurities. rsc.orgescholarship.org

Cryogenic Synthesis Strategies

| Technique | Description | Typical Solvents | Key Parameters | Outcome | Reference |

| Direct Mixing | Squalene solution is added to a saturated thiourea solution. | Benzene, Methanol | Component concentrations, stirring | Rapid precipitation of clathrate crystals. | scispace.com, rsc.org |

| Solvent Evaporation | Gradual removal of solvent to increase concentration and induce crystallization. | Methanol-Benzene mixture | Evaporation rate | Controlled crystal growth. | scribd.com |

| Cryogenic Synthesis | The reaction mixture is cooled to low temperatures to complete crystallization. | Methanol-Benzene mixture | Low temperature (-15°C) | Increased yield due to lower solubility. | scispace.com |

Optimization of Squalene Thiourea Clathrate Synthesis Parameters

The efficiency and success of this compound formation are highly dependent on the careful optimization of several key experimental parameters. Research has focused on refining these variables to ensure high purity and yield of the final squalene product. nih.gov

Impact of Squalene-to-Thiourea Ratio on Formation Efficiency

The molar ratio of squalene (guest) to thiourea (host) is a critical parameter that directly influences the efficiency of clathrate formation. nih.gov An optimal ratio is necessary to ensure that the thiourea host lattice forms completely around the squalene guest molecules. An excess of thiourea can lead to the crystallization of pure thiourea alongside the clathrate, complicating the purification process. Conversely, an insufficient amount of thiourea will result in incomplete encapsulation of squalene, leading to a lower yield and reduced purity, as a significant portion of the squalene will remain in the mother liquor. rsc.org While the precise optimal ratio can depend on other factors like the solvent system, extensive screening experiments are often performed to determine the ideal balance for maximizing the yield of the pure all-trans-isomer clathrate. nih.gov

Influence of Solvent Systems and Concentration on Crystallization

The choice of solvent system and the concentration of the reactants are paramount for successful clathrate formation. nih.govgoogleapis.com The process typically employs a binary solvent system. A polar solvent, such as methanol, is used to dissolve the thiourea, often to the point of saturation, to create a readily available supply of host molecules. rsc.orgscispace.com A second, less polar solvent, like benzene or toluene, is used to dissolve the non-polar squalene. scispace.comnih.gov

| Parameter | Influence on Formation Efficiency | Observations from Research | Reference |

| Squalene-to-Thiourea Ratio | Affects yield and purity. | Optimization of this ratio is a key focus in devising synthesis protocols to ensure efficient clathrate formation and achieve high-purity squalene. | nih.gov |

| Solvent System | Governs the solubility of host, guest, and the final clathrate. | A dual-solvent system (e.g., Methanol/Benzene) is common. Methanol is used to dissolve thiourea, while benzene is used for squalene. | scispace.com, rsc.org |

| Concentration | Determines the point of crystallization. | Saturated solutions of thiourea are typically required to initiate the crystallization upon mixing. The overall concentration affects the yield. | scispace.com, nih.gov |

Role of Temperature Profiles in Adduct Formation and Stabilization

The formation and stability of squalene-thiourea clathrates are significantly influenced by temperature. The crystallization process of the adduct, which is a key step in the purification of all-trans-squalene, is often initiated at room temperature and then completed at lower temperatures to maximize the yield. For instance, one established method involves dissolving squalene in benzene and adding it to a saturated solution of thiourea in methanol, leading to immediate crystallization at room temperature. scispace.com To ensure the completion of this process, the mixture is subsequently stored overnight at a significantly lower temperature, such as -15°C. scispace.com

Extensive screening experiments have highlighted the importance of optimizing temperature profiles for both the formation of the adduct and its subsequent crystallization. nih.gov These studies, aimed at large-scale synthesis, emphasize that temperature control is a critical parameter, alongside the ratio of squalene to thiourea, solvent choice, and concentration. nih.gov The successful isolation of high-purity squalene relies on a carefully devised protocol that considers the temperature for adduct formation, crystallization, and the eventual decomposition of the complex to release the purified squalene. nih.gov

The stability of clathrate complexes, in general, is temperature-dependent. Phase solubility studies on other inclusion complexes have shown that stability constants can vary significantly with temperature. nih.gov For example, the stability constant of a glimepiride-Captisol complex was observed to be considerably higher at 35°C compared to 10°C. nih.gov While specific thermodynamic data for the squalene-thiourea system is not detailed in the provided information, the general principles suggest that an optimal temperature range exists to favor adduct formation and ensure its stability during the separation process. The decomposition of thiourea itself begins at around 180°C, a temperature far above those used for the formation and crystallization of the squalene adduct. researchgate.net

Mechanistic Insights into Clathrate Assembly

Energetic Considerations in the Encapsulation Process

The encapsulation of a guest molecule, such as squalene, within a host lattice like thiourea is a thermodynamically driven process. The stability of the resulting clathrate is a function of the energetic favorability of the host-guest interactions compared to the individual components. A lower binding energy is indicative of a stronger affinity between the host and guest molecules, leading to a more stable inclusion complex. mdpi.com

Theoretical models and computational studies on similar host-guest systems, such as cyclodextrin (B1172386) complexes, provide insights into the energetics. mdpi.comnih.gov These studies often calculate the free binding energy to quantify the stability of the inclusion complex. For instance, negative binding energies of -3.86 kcal/mol and -3.81 kcal/mol were calculated for d-asparagine (B559565) and l-asparagine (B1667644) with β-cyclodextrin, respectively, indicating a spontaneous formation process. mdpi.com While specific energy values for the squalene-thiourea clathrate are not provided in the search results, the principle remains the same: the encapsulation process is energetically favorable due to the summation of numerous weak interactions.

The stability of the clathrate is a delicate balance of these attractive forces and any steric hindrance that may arise. mdpi.com The all-trans configuration of natural squalene is particularly well-suited for inclusion, as it presents a linear, unbranched structure that minimizes steric clashes within the thiourea channels. rsc.orgresearchgate.net

Structural Characterization and Spectroscopic Probes of Squalene Thiourea Clathrates

Crystallographic Elucidation of Host-Guest Architecture

Crystallographic techniques, particularly X-ray diffraction, have been pivotal in revealing the intricate three-dimensional structure of squalene (B77637) thiourea (B124793) clathrates. These studies provide fundamental insights into how the flexible squalene molecule is accommodated within the channels of the thiourea host lattice.

X-ray Diffraction Studies of the Clathrate Structure

X-ray diffraction analysis has demonstrated that thiourea, in the presence of suitable guest molecules like squalene, crystallizes to form a channel-type inclusion compound. nih.govgla.ac.uk The thiourea molecules arrange themselves into a hexagonal lattice characterized by extended, parallel channels. gla.ac.uk Unlike urea (B33335), which forms adducts with unbranched hydrocarbons, thiourea's larger channel diameter accommodates branched and bulky molecules. nih.govgla.ac.uk

The formation of the squalene-thiourea clathrate involves the encapsulation of the squalene molecule within these channels. The structure is such that the guest (squalene) is physically trapped within the host (thiourea) lattice without the formation of covalent bonds. nih.gov This arrangement is stabilized by van der Waals forces between the squalene and the interior of the thiourea channels. The purification of squalene often utilizes this clathrate formation, as it selectively incorporates the squalene molecule, leaving impurities behind. nih.govscispace.com

| Property | Description | Reference |

| Host Lattice | Thiourea | nih.govgla.ac.uk |

| Crystal System | Hexagonal | gla.ac.uk |

| Clathrate Type | Channel | gla.ac.uk |

| Host-Guest Interaction | Van der Waals forces | gla.ac.uk |

| Application | Purification of squalene | nih.govscispace.com |

Confirmation of Squalene Stereoisomerism within the Thiourea Host

A significant outcome of the crystallographic analysis of squalene thiourea clathrates has been the determination of the stereochemistry of naturally occurring squalene. X-ray studies by Nicolaides and Laves on the clathrate revealed that squalene derived from natural sources exists predominantly in the all-trans geometrical isomer form. rsc.org This finding was crucial in establishing the specific three-dimensional arrangement of the isoprene (B109036) units in biosynthetic squalene. rsc.orgiupac.org

The selective formation of the clathrate with the all-trans isomer suggests a high degree of stereoselectivity in the inclusion process. rsc.org While other stereoisomers of squalene are possible, the geometry of the all-trans form is the most compatible with the dimensions and shape of the thiourea channels, leading to its preferential encapsulation. rsc.orgscribd.com This selectivity has been instrumental in separating the all-trans isomer from mixtures of C30 hydrocarbons. rsc.org

Advanced Spectroscopic Investigations of Molecular Interactions

While crystallography provides a static picture of the clathrate, spectroscopic methods offer a dynamic view of the host-guest interactions and the conformational state of the encapsulated squalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Host-Guest Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the dynamics and interactions within clathrate structures. nih.govmdpi.com In the context of squalene thiourea clathrates, NMR can provide information on the mobility of the guest squalene molecules within the thiourea channels. nih.gov While specific NMR studies on squalene-thiourea clathrates are not extensively detailed in the provided search results, the principles of using NMR for clathrate dynamics are well-established. nih.govaps.org

Techniques such as solid-state NMR can differentiate between rigid and mobile components of the clathrate. nih.gov The rotational and translational motions of the guest molecules within the host cavities can be inferred from NMR relaxation times and line shape analysis. nih.govaps.org For instance, studies on other clathrate systems have used NMR to measure the activation barriers for guest molecule motion, providing insights into the strength of the host-guest interactions. nih.gov

Infrared (IR) and Raman Spectroscopy for Conformational Analysis of Encapsulated Squalene

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are highly sensitive to the molecular conformation and environment. up.ac.zaamericanpharmaceuticalreview.com These methods can be used to analyze the conformational state of squalene when it is encapsulated within the thiourea lattice.

IR and Raman spectra of thiourea inclusion compounds can reveal shifts in vibrational frequencies upon clathrate formation, indicating interactions between the host and guest. up.ac.za For the encapsulated squalene, specific vibrational modes, such as the C=C stretching vibrations, can be monitored to determine the conformation around the double bonds. researchgate.net Raman spectroscopy is particularly useful for studying the non-polar C=C bonds in squalene. researchgate.netnih.gov Studies on other guest molecules in thiourea have shown that the host lattice can stabilize conformations that are less favorable in the free state. gla.ac.uk This suggests that the thiourea channels may impose a specific, extended conformation on the encapsulated squalene molecule.

| Spectroscopic Technique | Information Obtained | Reference |

| Nuclear Magnetic Resonance (NMR) | Host-guest dynamics, molecular mobility | nih.govmdpi.comaps.org |

| Infrared (IR) Spectroscopy | Host-guest interactions, conformational changes | up.ac.zaamericanpharmaceuticalreview.com |

| Raman Spectroscopy | Conformational analysis of squalene, C=C bond vibrations | researchgate.netnih.gov |

Thermal Analysis Techniques for Studying Host-Guest Dissociation and Phase Transitions

Thermal analysis techniques are pivotal in characterizing the stability and phase behavior of host-guest systems like squalene thiourea clathrates. These methods monitor the physical and chemical properties of a substance as a function of temperature, providing critical insights into the interactions holding the clathrate structure together. The primary applications in this context are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are used to determine the temperature and energetics of guest dissociation, host decomposition, and other phase transitions.

The formation of thiourea clathrates is a well-established method for the purification of squalene. nih.gov This process relies on the selective inclusion of the branched squalene molecule into the channel-like crystal lattice of thiourea, followed by the separation and subsequent decomposition of the clathrate to release the purified squalene. nih.govgoogle.com The stability of these clathrates is governed by van der Waals forces between the host (thiourea) and the guest (squalene). Thermal analysis provides a quantitative measure of the energy required to overcome these forces and break down the inclusion complex.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over time. For a squalene thiourea clathrate, a TGA experiment reveals the temperatures at which the components are released or decompose. The resulting thermogram typically shows distinct mass loss steps:

Guest Dissociation: The initial significant weight loss corresponds to the dissociation of the clathrate and the volatilization of the squalene guest molecule. The temperature range of this event is a key indicator of the thermal stability of the host-guest complex.

Host Decomposition: At higher temperatures, a subsequent weight loss is observed, corresponding to the thermal decomposition of the thiourea host lattice itself.

Studies on other inclusion complexes, such as those involving cyclodextrins, provide a model for the expected behavior. For instance, the thermogravimetric analysis of a squalene-cyclodextrin complex shows that the inclusion of squalene enhances the thermal stability of the guest molecule compared to its pure form. nih.govmdpi.com Similarly, research on the thermal decomposition of metal-thiourea complexes shows that the thiourea host degrades in stages, typically beginning at temperatures above 200°C. researchgate.net

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and solid-state phase transitions, which appear as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks on a DSC thermogram.

For the this compound, DSC can identify:

Host-Guest Dissociation: The dissociation of squalene from the thiourea channels is an endothermic process, as energy is required to break the non-covalent host-guest interactions. This event would appear as an endothermic peak on the DSC curve, and the peak temperature is often referred to as the dissociation temperature.

Melting and Crystallization: The melting of the individual components (squalene and thiourea) after the clathrate has dissociated can be observed as separate endothermic events if their melting points are distinct and have not been obscured by decomposition.

Polymorphic Phase Transitions: The thiourea host itself can undergo crystalline phase transitions, which would also be detectable by DSC.

While specific, detailed TGA and DSC data for this compound is not extensively published, the principles are well-established from studies on analogous systems. For example, DSC studies of various clathrate hydrates and other inclusion compounds are routinely used to determine their phase transition temperatures and dissociation enthalpies. researchgate.net The melting point behavior of clathrates is known to be significantly influenced by the nature of the included guest molecule. scispace.com

The following table presents thermal analysis data for squalene and related inclusion complexes to illustrate the typical research findings from these techniques.

Interactive Data Table: Thermal Analysis Data of Squalene and Related Compounds

| Compound/Complex | Analysis Technique | Observed Thermal Event | Temperature (°C) | Citation |

| Pure Squalene | TGA | Onset of decomposition | ~250 | nih.gov |

| Squalene-β-Cyclodextrin Complex | DTG | Peak of squalene release | 56.9 | nih.gov |

| Thiourea-Metal Complexes | TGA/DTA | Main degradation step | 200 - 300 | researchgate.net |

| Thiourea (Host) | Melting Point | Melting of pure thiourea | ~174 - 178 | |

| Quinol-Acetonitrile Clathrate | - | Clathrate decomposition | - | scispace.com |

Note: The data presented is for illustrative purposes based on related systems, as specific, published thermograms for this compound are not available in the cited literature. The melting point of thiourea is a standard literature value.

Theoretical and Computational Investigations of Squalene Thiourea Clathrates

Computational Modeling of Host-Guest Systems

Computational modeling serves as a powerful tool to explore the structural and energetic landscape of host-guest systems like the squalene-thiourea clathrate. These methods allow for the investigation of molecular interactions and dynamics at an atomistic level, offering insights that can be difficult to obtain through experimental means alone.

The flexible, acyclic nature of the squalene (B77637) molecule allows it to adopt numerous conformations. When confined within the channels of the thiourea (B124793) host lattice, its conformational freedom is significantly restricted. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable for studying this behavior. escholarship.orgnih.gov

MM methods utilize classical force fields to calculate the potential energy of the system as a function of its atomic coordinates. This allows for energy minimization to find stable conformations of the squalene guest within the thiourea channel. MD simulations build upon this by solving Newton's equations of motion for the system, providing a trajectory of atomic positions and velocities over time. nih.govnih.gov This allows for the exploration of the dynamic behavior of the squalene molecule, including its folding, rotations, and translations within the host structure. These simulations can reveal how the squalene chain contorts to fit optimally within the host channel, a process that is crucial for the stabilization of the clathrate. gla.ac.uk Studies on similar host-guest systems have shown that the host lattice can stabilize guest conformations that might be energetically unfavorable in the gas phase or in solution. gla.ac.uk

Table 1: Computational Methods for Conformational Analysis

| Method | Objective | Key Outputs |

|---|---|---|

| Molecular Mechanics (MM) | To identify low-energy, stable conformations of squalene within the thiourea host. | Optimized geometry, potential energy surface, stable conformers. |

| Molecular Dynamics (MD) | To simulate the time-dependent behavior and conformational flexibility of the guest molecule. | Atomic trajectories, dynamic fluctuations, diffusion coefficients, free energy profiles. nih.govrsc.org |

A primary goal of computational chemistry in this field is the ab initio prediction of crystal structures and their thermodynamic stability. chemrxiv.orggndu.ac.in For the squalene-thiourea clathrate, this involves predicting how the thiourea molecules will arrange to form a stable, porous network and how the squalene guest will occupy the resulting channels.

Molecular Mechanics and Dynamics Simulations for Conformational Studies

Quantum Chemical Approaches to Intermolecular Forces within the Clathrate

While MM and MD are excellent for studying large systems and long timescales, quantum chemical (QC) methods are required for a precise description of the electronic interactions that govern host-guest binding. nih.gov

The stability of the squalene-thiourea clathrate is determined by a delicate balance of non-covalent interactions between the host and guest. frontiersin.org These interactions, while individually weak, become collectively significant along the entire length of the encapsulated squalene molecule. Quantum chemical calculations, such as Density Functional Theory (DFT), are essential for accurately quantifying these forces. aps.orgfrontiersin.org

Table 2: Key Non-Covalent Interactions and Their Energetic Contributions

| Interaction Type | Description | Typical Energy (kJ/mol) |

|---|---|---|

| van der Waals (Dispersion) | Attraction between instantaneous fluctuating dipoles in nonpolar molecules. Dominant force for hydrocarbon guests. researchgate.net | 2 - 10 |

| C-H···S Hydrogen Bonds | Weak hydrogen bond between a C-H group on squalene and a sulfur atom on thiourea. | 4 - 8 |

| C-H···N Hydrogen Bonds | Weak hydrogen bond between a C-H group on squalene and a nitrogen atom on thiourea. | 4 - 13 |

Theoretical Frameworks for Understanding Clathrate Formation and Selectivity

Theoretical frameworks aim to explain not just that a clathrate forms, but why and how it forms with a specific guest. The principles of supramolecular chemistry, particularly molecular recognition and complementarity, are central to this understanding.

The formation of the squalene-thiourea clathrate is a classic example of the "lock and key" principle, where the size and shape of the host cavity must be complementary to the guest molecule. Thiourea is known to form channel-like structures that preferentially include linear or minimally branched alkanes. gla.ac.uknih.gov The all-trans isomer of squalene is a long, linear molecule, making it an ideal guest for the thiourea channels. In contrast, its more branched or folded isomers would fit less readily, providing a basis for the observed selectivity. escholarship.org This geometric compatibility is a key factor driving the crystallization process; the inclusion of the guest stabilizes the open channel structure of the thiourea lattice, which would otherwise be unstable and collapse into a more densely packed polymorph. gla.ac.uk

Advanced Research Applications of Squalene Thiourea Clathrates in Chemistry and Materials Science

Purification and Separation Technologies

The formation of squalene (B77637) thiourea (B124793) clathrates provides a highly effective method for purification and separation, leveraging the specific molecular recognition between the host (thiourea) and guest (squalene) molecules.

Selective Isolation of Specific Squalene Isomers

Thiourea clathrates exhibit a remarkable selectivity for the all-trans isomer of squalene. This is due to the specific geometry of the channels within the thiourea host lattice, which preferentially accommodate the linear, extended conformation of the all-trans isomer over its bent or folded cis-isomers. researchgate.netacs.org This selectivity has been instrumental in synthetic chemistry, where reactions may produce a mixture of squalene isomers. By forming a thiourea clathrate, the desired all-trans-squalene can be selectively isolated from the reaction mixture. researchgate.net

For instance, in a synthetic route involving a Wittig-Schölkopf reaction, the resulting product is a mixture of squalene isomers. The all-trans-isomeride is effectively separated by its crystallization as a thiourea clathrate. researchgate.netresearchgate.net Similarly, in the synthesis of "terminal didemethyl squalene," the desired all-E isomer was isolated through crystallization as a thiourea clathrate. escholarship.org This method is crucial for obtaining pure squalene for various applications, including its use in vaccine adjuvants. nih.gov

The principle of selective inclusion is not limited to squalene. Studies on other long-chain isoprenoids have shown that thiourea can separate acyclic polyisoprenoid components from mixtures, although the stability of the inclusion complexes can be dependent on the number of isoprene (B109036) units. rsc.org Polyolefins with fewer than four isoprene units, for example, may not form stable inclusion complexes. rsc.org

Removal of Impurities through Inclusion Complex Crystallization

Inclusion complex crystallization with thiourea is a powerful technique for removing impurities from squalene. nih.govvulcanchem.com This method is particularly effective for separating closely related impurities that are difficult to remove by conventional methods like fractional distillation. nih.gov The process involves dissolving the crude squalene and thiourea in a suitable solvent, allowing the clathrate to crystallize, and then separating the crystals. nih.govvulcanchem.com The pure squalene is subsequently recovered by decomposing the clathrate, often by adding water. scispace.com

This technique has been successfully employed to produce high-purity squalene (>99%) that meets stringent pharmacopeial specifications for use in vaccine adjuvants. nih.gov The process can effectively remove impurities even when they are present in significant amounts, although multiple crystallization steps may be required. nih.gov For example, a key impurity in a semi-synthetic route to squalene needed to be limited to less than 2.5% to ensure its complete removal by the final thiourea clathration step. nih.gov

The effectiveness of this purification method is highlighted in the table below, which summarizes the purity levels achieved.

| Purification Stage | Squalene Purity | Reference |

| Crude Synthetic Product | ~90% (area) | nih.gov |

| After Thiourea Clathration | >97.0 wt% by GC/FID | nih.gov |

| Commercial Vaccine-Grade | >99% | nih.gov |

Chromatographic Separation Utilizing Clathrate Formation

While direct crystallization is the primary application, the principles of clathrate formation can also be applied to chromatographic separations. The differential ability of various isomers and related compounds to form inclusion complexes with thiourea can be exploited to enhance separation on a chromatographic column. For instance, after an initial separation of a polyolefin mixture using thiourea adduction, the resulting fractions were further purified by chromatography on argentated silica-gel. rsc.org This combined approach allows for a more refined separation of complex mixtures of isoprenoids.

Supramolecular Crystal Engineering and Novel Material Development

The study of squalene thiourea clathrates extends beyond purification to the design and creation of new materials with unique properties, a field known as supramolecular crystal engineering.

Design Principles for Tailored Clathrate Systems

The design of clathrate systems is based on the principles of molecular recognition and self-assembly, driven by non-covalent interactions such as hydrogen bonding. uantwerpen.beresearchgate.net In thiourea clathrates, the host lattice is formed by thiourea molecules linked by hydrogen bonds, creating channels that can accommodate guest molecules like squalene. gla.ac.ukresearchgate.net

A key design principle is the size and shape complementarity between the host cavity and the guest molecule. Thiourea forms channels with a larger diameter (approximately 7.1 Å) compared to urea (B33335) (approximately 5.2 Å). gla.ac.uk This larger cavity size makes thiourea suitable for including branched-chain hydrocarbons like squalene, whereas urea is more effective for linear alkanes. gla.ac.ukacs.org

The design of host molecules can be further tailored by modifying their structure to alter the cavity size and shape, thereby controlling guest selectivity. uantwerpen.be This "crystal engineering" approach allows for the rational design of clathrate systems for specific applications. researchgate.netsnckollam.ac.in The stability and stoichiometry of the resulting clathrate are dependent on factors such as the guest concentration and temperature. science.gov

Exploration of Unique Thermal and Mechanical Properties

The mechanical properties of clathrates are also an area of active research. The rigid, channel-like structure of the thiourea host can impart a degree of order and stability to the included guest molecules. researchgate.net The study of these properties is crucial for developing new materials with tailored functionalities. For instance, understanding the thermal and mechanical behavior of squalene thiourea clathrates could lead to applications in areas such as controlled release systems or advanced materials with specific structural characteristics. Research into type-I clathrates, for example, has shown that nonperturbative anharmonic effects are responsible for their ultralow thermal conductivities, a property of interest for thermoelectric applications. arxiv.org

Controlled Reaction Environments within Clathrate Matrices

The channels of thiourea clathrates can be envisioned as nanoscale reaction vessels. The steric constraints and the unique chemical environment imposed by the host lattice can be leveraged to control the outcome of chemical reactions involving the guest molecules, leading to products that might be difficult to obtain through conventional solution-phase chemistry.

Inclusion polymerization is a powerful technique where monomer guest molecules, aligned within the channels of a host crystal, are polymerized to form highly stereoregular polymers. acs.org The confinement of the monomers prevents them from tumbling freely, forcing the polymerization to proceed in a topochemical fashion, where the stereochemistry of the resulting polymer is dictated by the initial arrangement of the monomers.

Thiourea clathrates have been successfully used to achieve the stereospecific polymerization of various diene monomers. acs.org Research has also specifically demonstrated that thiourea can form inclusion complexes with terpenes—a class of compounds to which squalene belongs—and that these included terpenes can undergo polymerization. acs.orgacs.org For instance, when citrus oils containing terpenes like α-pinene and dipentene (B1675403) are treated with thiourea, the terpenes are included in the clathrate structure, which can inhibit undesirable side reactions. acs.org More direct studies have shown that monomers like 2,3-dimethyl-1,3-butadiene, when included in thiourea and irradiated, produce highly crystalline trans-1,4-polydimethylbutadiene with a high degree of stereoregularity. nih.gov

Squalene is a polyunsaturated hydrocarbon, containing six non-conjugated double bonds. While it is not a traditional monomer for chain-growth polymerization, its double bonds are susceptible to radical-initiated reactions and oligomerization, particularly under UV irradiation. mdpi.com Confining squalene within the thiourea host matrix offers a compelling strategy to control such processes. The rigid, ordered alignment of squalene molecules end-to-end within the channels could facilitate a controlled, intermolecular reaction between the double bonds of adjacent molecules. This could potentially lead to novel oligomeric or polymeric materials with a regular structure derived from the squalene backbone, a result not achievable in the chaotic environment of a bulk liquid or solution. The use of thiourea as an organocatalyst for polymerizations involving terpene-derived monomers further underscores the compatibility of this system. researchgate.netrsc.org

Table 2: Research Findings on Inclusion Polymerization in Thiourea Clathrates with Terpene-Related Guests

| Guest Monomer | Host | Polymerization Method | Key Finding | Reference |

| 2,3-dimethyl-1,3-butadiene | Thiourea | γ-irradiation | High yield of crystalline, high trans-1,4-polydimethylbutadiene. | nih.gov |

| Various Terpenes (from citrus oils) | Thiourea | Catalyst (HAlCl4) / Light & Oxygen | Inclusion in thiourea partially removes and stabilizes terpenes, preventing undesirable polymerization. | acs.org |

| Limonene & Carvone (Terpenes) | N/A (used with thiourea catalyst) | Organocatalysis (Thiourea) & Thiol-ene reaction | Thiourea compounds effectively catalyze the synthesis of non-isocyanate polyurethanes from terpene-derived monomers. | researchgate.net |

The host lattice of a clathrate can be chiral. Even though thiourea itself is an achiral molecule, it can crystallize into one of two enantiomorphic space groups (left-handed or right-handed helices), creating a chiral environment within the channels. acs.org This intrinsic chirality of the host can be used to influence the stereochemical outcome of reactions involving prochiral guest molecules, a field known as solid-state asymmetric synthesis.

Squalene is a prochiral molecule; its double bonds are prochiral faces, and reactions such as epoxidation or cyclization can lead to multiple stereoisomers. The photochemistry of squalene has been studied, revealing its susceptibility to photooxidation and other UV-induced reactions. oup.comnih.govnih.gov These reactions typically proceed without stereocontrol in solution, leading to a complex mixture of products.

By confining squalene within a chiral thiourea clathrate, it may be possible to achieve stereoselective or even enantioselective photoreactions. The close contact between the guest molecule and the chiral walls of the host channel can favor the reaction on one face of a double bond over the other. Furthermore, the fixed conformation of the included squalene molecule can pre-organize it for specific intramolecular cyclization reactions upon photo-excitation, potentially mimicking aspects of the enzymatic cyclization of squalene in nature, but driven by light. While direct experimental evidence for such photoreactions in squalene-thiourea clathrates is not yet prominent, the principles are well-established. Chiral thiourea derivatives are widely used as powerful hydrogen-bonding catalysts to control stereoselectivity in solution-phase reactions, demonstrating the molecule's inherent ability to direct stereochemical outcomes. nih.govrsc.org Applying this directing ability through the rigid framework of a clathrate host is a logical and exciting frontier. For example, macrocyclic bis-thiourea catalysts have shown remarkable ability to enforce stereospecificity in glycosylation reactions by simultaneously activating both the electrophile and the nucleophile. nih.gov Translating this level of control to photoreactions within a solid-state matrix is a key goal of advanced supramolecular chemistry.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing squalene thiourea clathrates in laboratory settings?

Squalene thiourea clathrates are synthesized by forming a crystalline inclusion complex between squalene and thiourea. Key steps include:

- Clathrate formation : Mixing squalene with excess thiourea in a non-polar solvent (e.g., hexane) under controlled temperature to promote crystallization .

- Purification : Repeated recrystallization or chromatographic separation (e.g., alumina or silicic acid columns) to isolate the clathrate from unreacted components .

- Characterization : X-ray crystallography confirms the all-trans conformation of squalene in the clathrate, while chromatographic polarity tests (e.g., failure to form hexahydrochloride derivatives) distinguish squalene from structurally similar hydrocarbons .

Q. How can researchers validate the structural integrity of squalene within thiourea clathrates?

Structural validation requires complementary techniques:

- X-ray crystallography : Resolves the spatial arrangement of squalene within the thiourea lattice, confirming the all-trans configuration .

- Spectroscopic analysis : Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy identify functional groups and hydrogen bonding between thiourea and squalene .

- Derivatization tests : Inability to form squalene-specific derivatives (e.g., hexahydrochloride) indicates potential impurities or structural deviations .

Advanced Research Questions

Q. How should researchers address contradictions between thiourea clathrate formation and chromatographic polarity data in squalene identification?

Discrepancies arise when squalene forms a thiourea clathrate but exhibits non-polar behavior in chromatography (e.g., separation on silicic acid). To resolve this:

- Multi-step validation : Combine clathrate formation with derivatization (e.g., ozonolysis followed by succinic acid crystallization) to confirm squalene’s identity .

- Comparative analysis : Cross-check results with synthetic squalene standards and biosynthetic pathways (e.g., trans,trans-farnesyl pyrophosphate precursors) to rule out isomers .

- Error margins : Account for solvent polarity and temperature effects during chromatography, which may alter retention times .

Q. What computational models are effective for predicting the thermodynamic stability of squalene thiourea clathrates?

Advanced modeling approaches include:

- Gibbs-Thomson equation : Predicts clathrate dissociation temperatures in mesoporous media by correlating pore size with capillary pressure and interfacial tension .

- Molecular dynamics (MD) simulations : Simulate guest-host interactions and rotational freedom of squalene within the clathrate lattice, validated against experimental NMR data .

- First-principles calculations : Quantum chemical methods (e.g., hybrid density functionals) evaluate electronic properties and stability of clathrate frameworks .

Q. How can experimentalists reconcile variations in clathrate stability data across studies?

Variations stem from differences in experimental setups (e.g., pore size, guest molecule occupancy). Mitigation strategies include:

- Standardized protocols : Use step-heating (vs. continuous heating) for dissociation studies to minimize kinetic artifacts .

- Control for hysteresis : Account for growth/dissociation hysteresis in Gibbs-Thomson analysis to improve thermodynamic modeling .

- Cross-lab calibration : Compare data using identical mesoporous materials (e.g., silica glass) and reference systems (e.g., methane clathrates) .

Q. What advanced techniques enable the study of clathrate crystallization pathways and amorphous intermediates?

Key methodologies involve:

- Time-resolved spectroscopy : Monitor nucleation events using Raman or THz spectroscopy to detect amorphous-to-crystalline phase transitions .

- Cryo-electron microscopy (cryo-EM) : Visualize metastable sII clathrate polymorphs and their conversion to stable sI phases .

- Free energy calculations : Determine critical nucleus sizes and activation barriers for crystallization using umbrella sampling or metadynamics .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.